![molecular formula C9H16N2O7 B14639016 N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine CAS No. 53060-94-9](/img/structure/B14639016.png)
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: Participates in redox reactions depending on the metal ions involved.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., calcium, magnesium), acids, and bases. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from reactions involving this compound are typically metal complexes, which are used in various applications such as medical imaging and industrial processes .
Aplicaciones Científicas De Investigación
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine exerts its effects involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxyl and amino groups, effectively sequestering the ions and preventing them from participating in unwanted reactions. This chelation process is crucial in applications such as medical imaging, where the compound enhances the visibility of tissues by binding to metal-based contrast agents .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function, used in similar applications.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a slightly different structure.
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA): Used in similar applications but with different binding properties.
Uniqueness
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine is unique due to its specific binding affinity and stability with certain metal ions, making it particularly valuable in medical imaging and industrial applications where precise metal ion control is required .
Propiedades
Número CAS |
53060-94-9 |
|---|---|
Fórmula molecular |
C9H16N2O7 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
2-[[bis(carboxymethyl)amino]methyl-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C9H16N2O7/c12-2-1-10(3-7(13)14)6-11(4-8(15)16)5-9(17)18/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18) |
Clave InChI |
JLXGREWPRQEDFR-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CC(=O)O)CN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


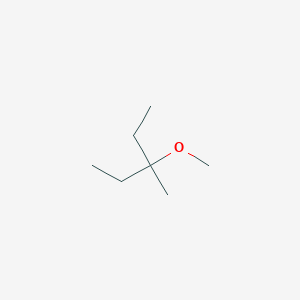
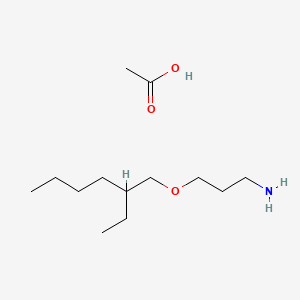
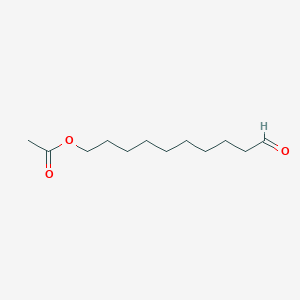
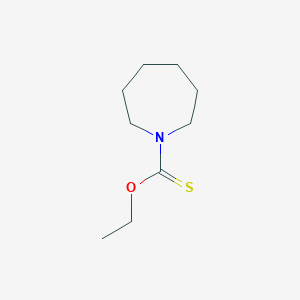

![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
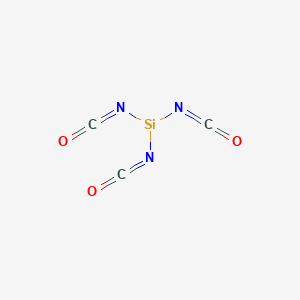

![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
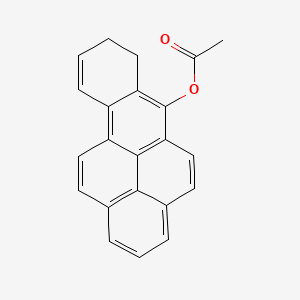
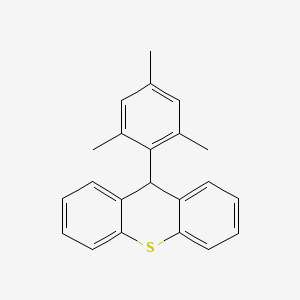

![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
